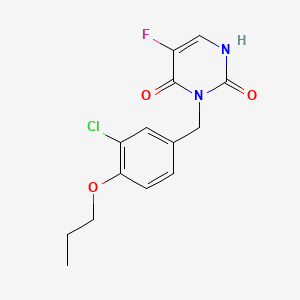

Uracil, 3-(3-chloro-4-propoxybenzyl)-5-fluoro-

Description

The 3-position is substituted with a 3-chloro-4-propoxybenzyl group, while the 5-position contains a fluorine atom. The propoxy and chloro substituents on the benzyl group may enhance lipophilicity and influence binding interactions with biological targets, such as enzymes or receptors.

Structure

3D Structure

Properties

CAS No. |

102613-24-1 |

|---|---|

Molecular Formula |

C14H14ClFN2O3 |

Molecular Weight |

312.72 g/mol |

IUPAC Name |

3-[(3-chloro-4-propoxyphenyl)methyl]-5-fluoro-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C14H14ClFN2O3/c1-2-5-21-12-4-3-9(6-10(12)15)8-18-13(19)11(16)7-17-14(18)20/h3-4,6-7H,2,5,8H2,1H3,(H,17,20) |

InChI Key |

IPZPUJKIVNIMRD-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)CN2C(=O)C(=CNC2=O)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Chloro-4-Propoxyaniline or Related Precursors

A critical intermediate for the benzyl substituent is 3-chloro-4-propoxyaniline or its derivatives. According to a patented method for related compounds (3-chloro-4-fluoroaniline), the preparation involves catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene using 1% Pt/C catalyst under hydrogen atmosphere at controlled temperature and pressure conditions. This method achieves high purity (>99.5%) and yield (>94%) without organic solvents, suitable for scale-up production.

| Parameter | Condition Range | Outcome |

|---|---|---|

| Catalyst | 1% Pt/C | High selectivity |

| Temperature | 50–100 °C | Optimal at 60–80 °C |

| Hydrogen Pressure | 0.1–5 MPa | 0.5 MPa typical |

| Reaction Time | 1–10 hours | 5–8 hours typical |

| Yield | 94–96% | Purity >99.5% |

This intermediate can be further functionalized by alkylation to introduce the propoxy group at the 4-position of the aromatic ring.

Synthesis of the 3-(3-Chloro-4-Propoxybenzyl) Substituent on Uracil

Alkylation of Uracil Derivatives

Fluorination at the 5-Position of Uracil

The 5-fluoro substitution is generally introduced early in the synthesis by starting from commercially available 5-fluorouracil or by selective fluorination of uracil derivatives. The fluorine atom at the 5-position is critical for biological activity and is stable under the conditions used for benzyl substitution.

Summary Table of Preparation Steps

| Step No. | Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Preparation of 3-chloro-4-fluoronitrobenzene | Commercial or synthesized precursor | - | Starting material for aniline synthesis |

| 2 | Catalytic hydrogenation to 3-chloro-4-fluoroaniline | 1% Pt/C, H2 (0.1–5 MPa), 50–100 °C, 1–10 h | 94–96 | High purity, solvent-free process |

| 3 | Alkylation to introduce propoxy group | Alkyl halide, base, solvent | Variable | Propoxy group introduced at 4-position |

| 4 | Formation of benzyl halide intermediate | Halogenation of benzyl alcohol derivative | Variable | Precursor for uracil alkylation |

| 5 | Alkylation of 5-fluorouracil | Benzyl halide, base, mild conditions | Moderate | Selective N-alkylation on uracil |

| 6 | Purification and characterization | Chromatography, recrystallization | - | Confirm structure and purity |

Research Findings and Optimization Notes

- The catalytic hydrogenation step for preparing the chloro-fluoroaniline intermediate is highly efficient and scalable, with yields consistently above 94% and purity exceeding 99.5%.

- Alkylation reactions on 5-fluorouracil derivatives require careful control of reaction conditions to avoid multiple substitutions or degradation of the uracil ring.

- Use of N,N'-diisopropylcarbodiimide (DIC) as a coupling reagent facilitates cleaner reactions and easier purification compared to N,N'-dicyclohexylcarbodiimide (DCC).

- Branching and size of the alkoxy substituent on the benzyl group affect biological activity and synthetic accessibility; propoxy substitution is well tolerated and synthetically accessible.

- Purification typically involves flash chromatography and recrystallization from acetone or methanol-water mixtures to achieve high purity.

Chemical Reactions Analysis

Uracil, 3-(3-chloro-4-propoxybenzyl)-5-fluoro- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace the existing substituents on the benzene ring.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

Anticancer Activity

Uracil, 3-(3-chloro-4-propoxybenzyl)-5-fluoro- shows promise as an anticancer agent by targeting rapidly proliferating cells. Its mechanism involves:

- Inhibition of Thymidylate Synthase : The fluorine substitution enhances the compound's ability to inhibit this enzyme critical for DNA synthesis, leading to cytotoxic effects on cancer cells.

- Selectivity Towards Tumor Cells : The presence of chloro and propoxy groups may influence pharmacokinetics and selectivity towards tumor cells.

Research indicates that this compound interacts with various biological targets:

- Enzyme Interactions : Studies have shown potential interactions with enzymes involved in nucleic acid metabolism.

- Mechanistic Insights : Understanding how this compound binds to specific molecular targets can lead to insights into its therapeutic potential.

Chemistry and Material Science

Uracil, 3-(3-chloro-4-propoxybenzyl)-5-fluoro- serves as a building block in organic synthesis:

- Synthesis of Complex Molecules : Its unique structure allows for exploration of new chemical reactions and pathways.

- Development of New Materials : The compound may be used in creating novel materials with specific properties tailored for industrial applications.

Case Studies

Research findings have documented various case studies showcasing the effectiveness of Uracil derivatives in clinical settings:

- Anticancer Trials : Clinical trials involving fluorinated uracils have shown promising results in treating specific cancer types, highlighting the importance of further studies on Uracil, 3-(3-chloro-4-propoxybenzyl)-5-fluoro- .

- Toxicity Reports : Some studies have reported cardiotoxicity associated with similar fluorinated compounds, necessitating careful evaluation of safety profiles in ongoing research .

Mechanism of Action

The mechanism of action of Uracil, 3-(3-chloro-4-propoxybenzyl)-5-fluoro- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound can be compared to other fluorinated uracil derivatives and halogenated benzyl-substituted pyrimidines. Key structural and functional differences include:

Crystallographic and Conformational Analysis

Compounds in (4 and 5) exhibit isostructural crystal packing with minor adjustments for halogen substituents (Cl vs. Br). Similarly, the target compound’s 3-chloro-4-propoxybenzyl group may influence crystal packing through van der Waals interactions and hydrogen bonding, though experimental data are absent .

Biological Activity

Uracil, 3-(3-chloro-4-propoxybenzyl)-5-fluoro- is a fluorinated derivative of uracil that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. The compound is characterized by the presence of a chloro and propoxy group at the 3-position and a fluorine atom at the 5-position of the uracil ring. Its chemical structure enhances its biological activity, making it a subject of various studies focusing on its anticancer properties and other biological interactions.

Chemical Structure and Properties

The chemical formula of Uracil, 3-(3-chloro-4-propoxybenzyl)-5-fluoro- allows it to interact with biological targets effectively. The modifications at the 3 and 5 positions influence its pharmacokinetics and selectivity towards tumor cells. The fluorine atom at position 5 is particularly significant as it enhances the compound's ability to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis in rapidly dividing cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Thymidylate Synthase : The fluorinated structure allows for effective inhibition of thymidylate synthase, leading to cytotoxic effects on cancer cells .

- Alkylation Potential : The chloroalkyl substituent may facilitate DNA alkylation, causing G2/M phase arrest and apoptosis in tumor cells .

- Interaction with Biological Targets : The compound interacts with various biological targets, enhancing its anticancer efficacy .

Anticancer Activity

Numerous studies have evaluated the antiproliferative effects of Uracil, 3-(3-chloro-4-propoxybenzyl)-5-fluoro- against different cancer cell lines.

Case Studies

- In Vitro Studies : In studies involving human mammary gland epithelial (MCF-10A) cells, compounds similar to Uracil, 3-(3-chloro-4-propoxybenzyl)-5-fluoro- showed varying degrees of cytotoxicity. For instance, certain derivatives exhibited IC50 values indicating potent antiproliferative activity against cancer cell lines .

- EGFR and BRAF Inhibition : Further investigations revealed that some derivatives demonstrated significant inhibitory action against epidermal growth factor receptor (EGFR) and BRAF V600E mutations, which are critical in many cancers. For example, compounds tested showed IC50 values ranging from 87 nM to 148 nM against these targets, suggesting potential for dual-targeted therapy .

Comparative Analysis

The following table summarizes the biological activity of Uracil derivatives compared to traditional agents:

| Compound Name | Structure Features | IC50 (nM) | Biological Activity |

|---|---|---|---|

| Uracil, 3-(3-chloro-4-propoxybenzyl)-5-fluoro | Chloro and propoxy groups at C-3; Fluorine at C-5 | Varies (e.g., EGFR: 87) | Anticancer, potential dual inhibitor |

| Fluorouracil | Classic anticancer agent | ~80 | Anticancer |

| Uracil, 3-(3-bromo-4-ethoxybenzyl)-5-fluoro | Bromine instead of chlorine | Not specified | Anticancer |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(3-chloro-4-propoxybenzyl)-5-fluorouracil derivatives?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution and cyclization. For example:

Step 1 : React 6-chloro-1,3-dialkyluracil with aryl amines (e.g., 3-chloro-4-propoxybenzylamine) under high-temperature conditions (180°C) or using n-butyllithium as a base for less reactive amines .

Step 2 : Introduce the polyfluoroalkyl chain using polyfluorocarboxylic acid anhydrides (e.g., trifluoroacetic anhydride) in dry dioxane with pyridine as a catalyst. Reaction proceeds overnight at room temperature .

Step 3 : Cyclize the intermediate using concentrated H₂SO₄ for 2 hours, followed by purification via column chromatography (silica gel/CHCl₃) and recrystallization from methanol .

- Key Considerations : Monitor reaction progress using TLC and confirm purity via melting point analysis or HPLC.

Q. How can structural characterization of this uracil derivative be performed?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., propoxybenzyl at C-3, fluorine at C-5). Fluorine coupling in ¹⁹F NMR can resolve regiochemical ambiguities .

- Mass Spectrometry : High-resolution MS (HRMS) or MALDI-TOF validates molecular weight and fragmentation patterns.

- X-ray Crystallography : For crystalline derivatives, X-ray analysis provides definitive proof of stereochemistry and hydrogen-bonding motifs .

Advanced Research Questions

Q. What mechanistic insights explain the cyclization of 6-anilino-5-polyfluoroacyl intermediates under H₂SO₄?

- Methodological Answer : Cyclization involves acid-mediated intramolecular Friedel-Crafts alkylation. The H₂SO₄ protonates the carbonyl oxygen of the polyfluoroacyl group, generating an electrophilic acylium ion. This reacts with the electron-rich aryl amine to form the pyrimidoquinoline ring .

- Data Contradiction Analysis : Varied yields (e.g., 54% overall in dipropyluracil synthesis) may arise from steric hindrance of the propoxy group. Computational DFT studies can model transition states to optimize substituent placement .

Q. How do substituents (e.g., propoxy vs. methoxy) influence biological activity or photophysical properties?

- Methodological Answer :

- Comparative Synthesis : Prepare analogs with methoxy, ethoxy, or bulkier alkoxy groups. Assess fluorescence quantum yields or enzyme inhibition (e.g., thymidylate synthase) .

- Structure-Activity Relationship (SAR) : Tabulate data (example below):

| Substituent | Fluorescence (λem, nm) | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Propoxy | 450 | 12.3 | |

| Methoxy | 435 | 18.7 |

- Advanced Technique : Time-resolved fluorescence spectroscopy or molecular docking (e.g., AutoDock Vina) can correlate substituent size/electronics with target binding .

Q. How can computational methods predict the reactivity of fluorinated uracil derivatives in nucleophilic environments?

- Methodological Answer :

- Quantum Mechanics : Use Gaussian or ORCA to calculate Fukui indices, identifying nucleophilic/electrophilic sites. For example, C-5 fluorine reduces electron density at C-6, directing substitution to C-4 .

- Molecular Dynamics : Simulate solvation effects (e.g., DMSO vs. water) on reaction pathways using AMBER or GROMACS .

Q. What strategies resolve contradictions in biological activity data across fluorouracil analogs?

- Methodological Answer :

- Meta-Analysis : Aggregate data from studies using standardized assays (e.g., MTT for cytotoxicity). Adjust for variables like cell line (HeLa vs. HepG2) or incubation time .

- Hypothesis Testing : If analog A shows higher toxicity but lower enzyme inhibition than analog B, investigate off-target effects (e.g., RNA incorporation) via radiolabeled tracer experiments .

Data-Driven Challenges

Q. How to optimize purification when byproducts (e.g., ditritylated compounds) persist in synthesis?

- Methodological Answer :

- Chromatography : Use gradient elution (e.g., CH₂Cl₂:MeOH from 25:1 to 10:1) on silica gel. Monitor fractions via UV at 254 nm .

- Recrystallization : Screen solvents (e.g., methanol/water mixtures) to exploit solubility differences. For ditritylated byproducts, hexane/EtOAc (3:1) often works .

Q. What experimental designs mitigate degradation of fluorouracil derivatives during storage?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.